molecular formula C17H26BNO3 B12056853 N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide CAS No. 325143-01-9

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Cat. No.: B12056853
CAS No.: 325143-01-9
M. Wt: 303.2 g/mol
InChI Key: YIMRYNDQFWJWIK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group in this compound makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide typically involves the reaction of N,N-diethylbenzamide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale production may incorporate purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The compound can also participate in the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are essential in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Uniqueness

N,N-Diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Additionally, the compound’s ability to form reversible covalent bonds with nucleophiles sets it apart from other boronic acid derivatives, making it a versatile tool in both research and industrial applications.

Properties

CAS No.

325143-01-9

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

N,N-diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H26BNO3/c1-7-19(8-2)15(20)13-11-9-10-12-14(13)18-21-16(3,4)17(5,6)22-18/h9-12H,7-8H2,1-6H3

InChI Key

YIMRYNDQFWJWIK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(CC)CC

Origin of Product

United States

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